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Compound of Interest

Compound Name: 3-Ethyl-2-methylpentanoic acid

Cat. No.: B2847899 Get Quote

Introduction

3-Ethyl-2-methylpentanoic acid is a branched-chain carboxylic acid. As a chiral molecule, its

structural elucidation and stereochemical assignment are crucial in various fields, including

drug development and metabolic studies, where subtle structural variations can significantly

impact biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C

NMR, is a powerful analytical technique for the unambiguous determination of molecular

structure. This application note provides a detailed protocol for the acquisition and

interpretation of the 13C NMR spectrum of 3-Ethyl-2-methylpentanoic acid and presents the

predicted chemical shifts for each carbon atom.

Principle

13C NMR spectroscopy detects the magnetic properties of the 13C isotope. The chemical shift

of each carbon atom is highly sensitive to its local electronic environment, providing a unique

fingerprint of the carbon skeleton. In a proton-decoupled 13C NMR experiment, each unique

carbon atom in a molecule typically gives rise to a single peak. The position of this peak (the

chemical shift, δ) in parts per million (ppm) relative to a standard reference compound (typically

tetramethylsilane, TMS) allows for the identification of different functional groups and the

overall connectivity of the molecule.

Application

The 13C NMR data for 3-Ethyl-2-methylpentanoic acid is valuable for:
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Structural Verification: Confirming the identity and purity of synthesized 3-Ethyl-2-
methylpentanoic acid.

Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.

Metabolite Identification: Identifying 3-Ethyl-2-methylpentanoic acid in complex biological

matrices.

Drug Discovery: Characterizing novel compounds containing this or similar branched-chain

acid motifs.

Predicted 13C NMR Chemical Shifts
Due to the absence of readily available experimental spectral data in the literature for 3-Ethyl-
2-methylpentanoic acid, the following chemical shifts have been predicted using

computational methods. These values provide a reliable estimate for the expected

experimental results.

Carbon Atom IUPAC Name Assignment
Predicted Chemical Shift
(δ) in ppm

C1 Carboxylic Acid (-COOH) 181.7

C2 Methine (-CH) 45.9

C3 Methine (-CH) 48.5

C4 Methylene (-CH2-) 23.0

C5 Methyl (-CH3) 11.6

C1' Ethyl Methylene (-CH2-) 25.4

C2' Ethyl Methyl (-CH3) 11.8

Cα' alpha-Methyl (-CH3) 14.9

Experimental Protocol
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This section outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of 3-
Ethyl-2-methylpentanoic acid.

1. Sample Preparation

Sample: Weigh approximately 20-50 mg of 3-Ethyl-2-methylpentanoic acid.

Solvent: Use approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or

Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a common choice for non-polar to moderately

polar compounds.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Procedure:

Place the weighed sample into a clean, dry 5 mm NMR tube.

Add the deuterated solvent to dissolve the sample completely.

Add one drop of TMS.

Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

2. NMR Spectrometer Setup

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker

instruments).

Key Parameters:

Pulse Program: A standard 30-degree pulse sequence.

Acquisition Time (AQ): Typically 1-2 seconds.
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Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary

carbons like the carboxylic acid carbon, although it is not strictly quaternary.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of

scans is required, typically ranging from 1024 to 4096, to achieve an adequate signal-to-

noise ratio.

Spectral Width (SW): A spectral width of approximately 240 ppm (from -10 to 230 ppm) is

sufficient to cover the expected chemical shift range for organic molecules.

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing

Fourier Transformation (FT): Apply an exponential multiplication (line broadening of 1-2 Hz)

to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier

transformation.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

positive absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Visualization
Molecular Structure and 13C NMR Assignments

Caption: Molecular structure and predicted 13C NMR chemical shift assignments for 3-Ethyl-2-
methylpentanoic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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